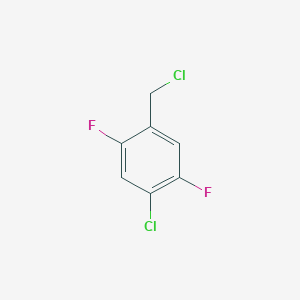

1-Chloro-4-(chloromethyl)-2,5-difluorobenzene

Description

1-Chloro-4-(chloromethyl)-2,5-difluorobenzene (CAS: 1219088-39-7) is a halogenated aromatic compound with the molecular formula C₇H₄Cl₂F₂ and a molecular weight of 197.01 g/mol . The structure consists of a benzene ring substituted with two fluorine atoms at positions 2 and 5, a chlorine atom at position 1, and a chloromethyl group (-CH₂Cl) at position 4. The compound is primarily utilized in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, or advanced materials .

Propriétés

IUPAC Name |

1-chloro-4-(chloromethyl)-2,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2/c8-3-4-1-7(11)5(9)2-6(4)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDGPHLLIJPRSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Reaction Scheme

The typical chloromethylation reaction uses:

- Starting material: 1-chloro-2,5-difluorobenzene or related isomers.

- Chloromethylation reagents: chloromethyl methyl ether, chloromethyl chloride, or chloromethyl acetyl chloride.

- Lewis acid catalysts: commonly used are ferric chloride (FeCl3), cupric chloride (CuCl2), or other Lewis acids.

- Reaction conditions: temperature range from -10 to 100 °C, reaction time from 1 to 10 hours.

- Post-reaction treatment: hydrolysis or work-up to isolate the chloromethylated product.

This reaction introduces a chloromethyl group (-CH2Cl) onto the aromatic ring, typically at the para position of the chlorine substituent, guided by the electronic effects of the fluorine atoms and the chlorine substituent.

Specific Method from Patent Literature

According to a Chinese patent (CN101033169A), a method for preparing chloromethylated fluorobenzenes involves:

- Reacting 1,2,4-trifluorobenzene with a chloromethylation reagent such as chloromethyl methyl ether.

- Using a Lewis acid catalyst under controlled temperature (-10 to 100 °C) for 1 to 10 hours.

- The molar ratio of starting material to chloromethylation reagent is optimally 1:5 to 6.

- Hydrolysis of the reaction mixture yields the desired benzyl chloride derivative.

Although this patent specifically addresses 1-chloromethyl-2,4,5-trifluorobenzene, the methodology is applicable to 1-chloro-4-(chloromethyl)-2,5-difluorobenzene due to similarity in substitution patterns and reactivity.

| Parameter | Condition/Value |

|---|---|

| Starting material | 1,2,4-trifluorobenzene |

| Chloromethylation reagent | Chloromethyl methyl ether (preferred) |

| Lewis acid catalyst | FeCl3, CuCl2, or other Lewis acids |

| Temperature | -10 to 100 °C |

| Reaction time | 1 to 10 hours |

| Molar ratio (substrate:reagent) | 1:5 to 6 |

| Post-reaction | Hydrolysis to isolate product |

This method achieves high conversion and selectivity under mild conditions, making it industrially viable.

Catalyst and Reaction Medium Considerations

- Lewis acids such as FeCl3 and CuCl2 are effective in activating the chloromethylation reagent and stabilizing intermediates.

- Use of phase transfer catalysts (e.g., benzyl trimethyl ammonium chloride) has been reported in related chloromethylation reactions (e.g., chloromethyl naphthalene synthesis) to improve yield and selectivity by facilitating reagent transfer between phases.

- The reaction medium typically involves organic solvents compatible with chloromethylation reagents and Lewis acids, with careful control of moisture to avoid unwanted hydrolysis.

Alternative Synthetic Routes and Related Compounds

While direct chloromethylation is the primary route, alternative approaches include:

- Directed ortho/para substitution using sulfonyl chloride groups as directing groups to enhance regioselectivity in fluorobenzene derivatives, as demonstrated in the synthesis of 1-chloro-2,6-difluorobenzene. This approach, though more complex, can improve isomeric purity.

- Use of paraformaldehyde and hydrochloric acid in the presence of Lewis acids and phase transfer catalysts for chloromethylation of aromatic compounds, as shown in naphthalene derivatives. This method may be adapted for difluorochlorobenzene substrates.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The molar ratio of chloromethylation reagent to substrate is critical for maximizing yield and minimizing by-products.

- Reaction temperature and time must be optimized to prevent over-chloromethylation or decomposition.

- Hydrolysis after chloromethylation is necessary to convert intermediate species to the desired chloromethylated product.

- Use of phase transfer catalysts and mixed Lewis acids can significantly enhance reaction efficiency and product purity.

- The presence of fluorine atoms influences the electronic properties of the aromatic ring, affecting regioselectivity and reaction kinetics.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Chloro-4-(chloromethyl)-2,5-difluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding benzoic acid derivatives or reduction to yield benzyl alcohol derivatives.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Substitution Products: Depending on the nucleophile, products can include fluorinated benzyl ethers or amines.

Oxidation Products: Fluorinated benzoic acids.

Reduction Products: Fluorinated benzyl alcohols.

Applications De Recherche Scientifique

Pharmaceutical Intermediates

1-Chloro-4-(chloromethyl)-2,5-difluorobenzene serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the production of antifungal agents like posaconazole, where it acts as a building block for more complex structures. The synthesis pathway often includes steps that modify the chloromethyl group to enhance biological activity or optimize pharmacokinetics .

Agrochemicals

This compound is also used in the development of agrochemicals, particularly herbicides and insecticides. Its fluorinated structure contributes to increased stability and efficacy against pests. The introduction of fluorine atoms often enhances lipophilicity, allowing better penetration into biological membranes .

Case Study 1: Synthesis of Posaconazole

In a study focused on synthesizing posaconazole, researchers utilized this compound as a key intermediate. The synthesis involved multiple steps where this compound was reacted with other reagents to form the final antifungal product. The yield was reported to be approximately 85%, demonstrating its efficiency as an intermediate in complex organic syntheses .

Case Study 2: Development of Fluorinated Agrochemicals

A research project explored the use of fluorinated compounds in developing new herbicides. This compound was incorporated into various formulations, leading to products with enhanced efficacy against resistant weed species. Field trials indicated that these formulations provided better crop protection compared to non-fluorinated counterparts .

Data Tables

| Application Area | Compound Used | Yield (%) | Notes |

|---|---|---|---|

| Pharmaceutical | Posaconazole | 85 | Key intermediate for synthesis |

| Agrochemical | Fluorinated Herbicides | Varies | Enhanced efficacy against resistant weeds |

Mécanisme D'action

The mechanism of action of 1-chloro-4-(chloromethyl)-2,5-difluorobenzene involves its interaction with various molecular targets. The presence of electron-withdrawing fluorine atoms and chlorine atoms influences the compound’s reactivity and interaction with enzymes and receptors. In biological systems, it may act by modifying the activity of specific proteins or enzymes, leading to changes in cellular processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-chloro-4-(chloromethyl)-2,5-difluorobenzene, differing in substituent positions, halogen types, or additional functional groups. Key differences in properties and reactivity are highlighted below:

2-(Chloromethyl)-1,3-difluorobenzene (CAS: 697-73-4)

- Molecular Formula : C₇H₅ClF₂

- Molecular Weight : 162.56 g/mol

- Key Differences :

- Applications : Used in polymer coatings and corrosion inhibition, as seen in BAM-PPV synthesis for aluminum alloy coatings .

1-(Bromomethyl)-4-chloro-2,5-difluorobenzene (CAS: 64661-13-8)

- Molecular Formula : C₇H₄BrClF₂

- Molecular Weight : 241.46 g/mol

- Key Differences :

- Applications : Likely serves as an intermediate in cross-coupling reactions or medicinal chemistry.

1-Chloro-4-(difluoromethyl)-2,5-difluorobenzene (CymitQuimica Ref: 10-F776963)

- Molecular Formula : C₇H₃ClF₄

- Molecular Weight : 214.55 g/mol

- Key Differences: Difluoromethyl (-CF₂H) replaces the chloromethyl group, introducing stronger electron-withdrawing effects. Higher fluorine content increases thermal stability but reduces solubility in nonpolar solvents. Status: Discontinued, limiting commercial availability .

1-Chloro-4-(1,1-difluoroethyl)-2,5-difluorobenzene (CAS: 1268102-56-2)

- Molecular Formula : C₈H₅ClF₄

- Molecular Weight : 226.57 g/mol

- Key Differences: A bulkier 1,1-difluoroethyl group replaces chloromethyl, significantly altering steric and electronic profiles. Potential for enhanced lipophilicity, impacting biological activity (e.g., in anticancer agents) .

- Status : Discontinued .

Chloromethyl 4-Chlorophenyl Sulfide (CAS: 7205-90-5)

- Molecular Formula : C₇H₆Cl₂S

- Molecular Weight : 193.09 g/mol

- Key Differences :

- Applications : Used in sulfur-containing polymer precursors or agrochemicals.

Reactivity Insights

Evidence from ortholithiation reactions (Table 8, ) demonstrates that substituent positioning and halogen type critically influence reaction kinetics. For example, 2,5-difluorophenyllithium reacts with 1-chloro-4-fluorobenzene to yield a 72:28 equilibrium ratio of products after 2000 hours, highlighting the slower reactivity of chlorinated vs. fluorinated analogs due to chlorine’s stronger electron-withdrawing effects .

Activité Biologique

1-Chloro-4-(chloromethyl)-2,5-difluorobenzene is a chlorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structure, characterized by the presence of both chlorine and fluorine substituents, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a halogenated aromatic compound. Its molecular formula is C7H4Cl2F2, and it exhibits significant electrophilic characteristics due to the presence of electronegative halogens.

| Property | Value |

|---|---|

| Molecular Formula | C7H4Cl2F2 |

| Molecular Weight | 201.01 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Varies with solvent type |

The biological activity of this compound primarily involves its interaction with various biological targets. The compound's electrophilic nature allows it to form covalent bonds with nucleophilic sites in biomolecules such as proteins and nucleic acids.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites. For instance, studies suggest it could affect enzymes involved in metabolic pathways or DNA repair mechanisms.

- Cellular Signaling Disruption: By interacting with signaling pathways, it may alter cellular responses to external stimuli, potentially leading to apoptosis in cancer cells.

Research indicates that this compound can influence various biochemical pathways:

- DNA Damage Response: The compound has been shown to interfere with DNA repair processes by inhibiting key enzymes involved in the repair mechanisms.

- Cell Proliferation: In vitro studies indicate that it can reduce cell viability and proliferation rates in certain cancer cell lines.

In Vitro Studies

A study conducted on human cancer cell lines demonstrated that exposure to this compound resulted in:

- Inhibition of Cell Growth: Concentrations as low as 10 µM led to a significant decrease in cell viability after 24 hours.

- Induction of Apoptosis: Flow cytometry analysis revealed an increase in apoptotic cells after treatment.

In Vivo Studies

Animal model experiments have provided insights into the compound's toxicity and therapeutic potential:

- Toxicity Assessment: An LD50 value was determined through acute toxicity studies, indicating moderate toxicity levels (specific values vary based on study design).

- Therapeutic Applications: Research has suggested potential applications in targeted cancer therapies due to its selective cytotoxic effects on tumor cells while sparing normal cells.

Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Enzyme Inhibition | Yes |

| Anticancer Activity | Yes |

| Apoptosis Induction | Yes |

| Toxicity | Moderate |

Q & A

Q. What are the recommended safety protocols for handling 1-Chloro-4-(chloromethyl)-2,5-difluorobenzene in laboratory settings?

- Methodological Answer : Handling requires strict adherence to industrial hygiene practices. Use enclosed systems or local exhaust ventilation to minimize vapor exposure. Personal protective equipment (PPE) must include:

- Respiratory protection (e.g., vapor respirator) for airborne contaminants.

- Chemical-resistant gloves (e.g., nitrile or neoprene).

- Safety goggles with side shields; full-face shields for splash risks.

- Impermeable lab coats and closed-toe shoes.

Emergency measures include immediate decontamination via safety showers and eye-wash stations. Refer to standardized safety guidelines for halogenated aromatics .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : and NMR to confirm substitution patterns and chloromethyl group presence.

- GC-MS : To assess purity and detect volatile byproducts.

- Elemental Analysis : Verify Cl and F content against theoretical values.

- Melting Point/Range : Compare with literature values (e.g., structurally similar compounds like 3,5-difluorobenzyl chloride have reported boiling points of ~164.5°C) .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : Synthesis typically involves:

- Stepwise Halogenation : Sequential fluorination and chlorination of benzene derivatives.

- Friedel-Crafts Alkylation : Introducing the chloromethyl group via AlCl-catalyzed reactions.

- Post-Functionalization : For example, chlorination of pre-fluorinated benzyl alcohols using SOCl or PCl.

Optimize reaction conditions (temperature, solvent) to minimize side products like polychlorinated derivatives .

Advanced Research Questions

Q. How do substituent effects influence the reactivity of this compound in ortholithiation reactions?

- Methodological Answer : Substituents (Cl, F, CHCl) alter electron density and steric hindrance, impacting reaction kinetics. For example:

- Kinetic Control : Electron-withdrawing groups (e.g., F) slow lithiation at adjacent positions.

- Equilibrium Dynamics : Competitive pathways arise in multi-substituted systems. A study on 2,5-difluorophenyllithium and 1-chloro-4-fluorobenzene showed equilibrium ratios shifting from 0:100 to 72:28 over 2000 hours .

Experimental Design : Use time-resolved NMR or quenching experiments to track intermediate species.

Q. How can researchers resolve discrepancies in reaction kinetics data involving this compound?

- Methodological Answer : Contradictory kinetic data may arise from:

- Impurity Interference : Validate compound purity via GC-MS and elemental analysis.

- Solvent Effects : Test reactions in polar aprotic (e.g., THF) vs. non-polar solvents (toluene).

- Temperature Gradients : Use calibrated thermostatic baths.

Case Study : In lithiation reactions, discrepancies in rate constants were attributed to competing pathways (e.g., meta vs. para attack). Statistical modeling (e.g., Arrhenius plots) and isotopic labeling (e.g., D-substituted analogs) can clarify mechanisms .

Q. What strategies mitigate decomposition during storage or catalytic applications?

- Methodological Answer :

- Stabilization : Store under inert atmosphere (N/Ar) at ≤4°C to prevent hydrolysis or oxidation.

- Catalyst Selection : Use Pd-based catalysts for cross-coupling reactions to avoid side reactions (e.g., dehalogenation).

- Additives : Include radical inhibitors (e.g., BHT) in reaction mixtures.

Structural analogs like 4-chlorobiphenyl-d require strict storage compliance with regulatory guidelines (e.g., Japan’s Chemical Substances Control Law) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.